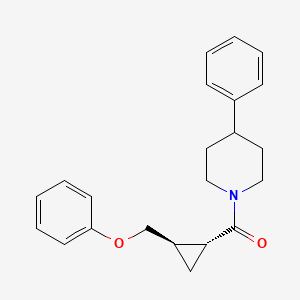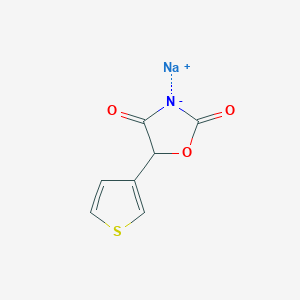
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is a synthetic compound that belongs to the class of piperidinols This compound is structurally related to fentanyl analogues, which are known for their potent pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Addition of the o-Tolyl Group: The o-tolyl group is added through a Friedel-Crafts alkylation reaction.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the piperidinol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenethyl and o-tolyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
4-Methylfentanyl: Another fentanyl analogue with a methyl group at the fourth position.
3-Methylbutyrfentanyl: A compound with a similar structure but different substituents.
Uniqueness
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is unique due to the specific combination of the phenethyl and o-tolyl groups, which impart distinct chemical and pharmacological properties
Properties
CAS No. |
95289-29-5 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-17-8-6-7-11-20(17)21(23)13-15-22(16-18(21)2)14-12-19-9-4-3-5-10-19/h3-11,18,23H,12-16H2,1-2H3 |
InChI Key |
CNVZBXCRHJEDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2C)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



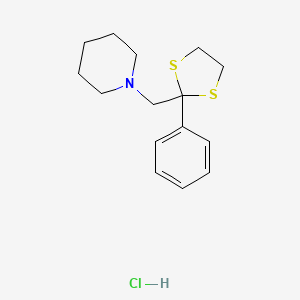
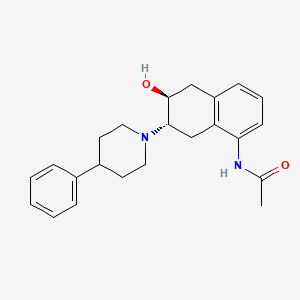
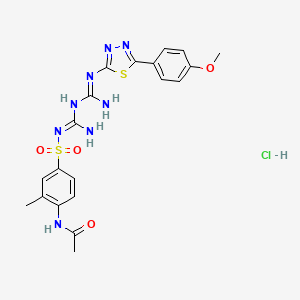
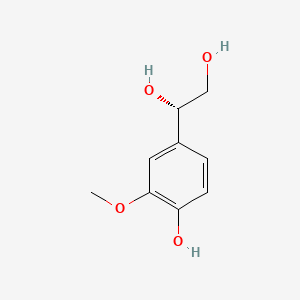
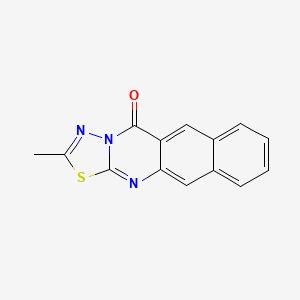
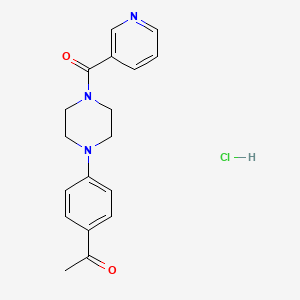

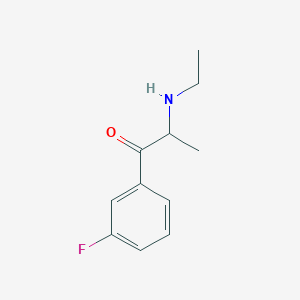
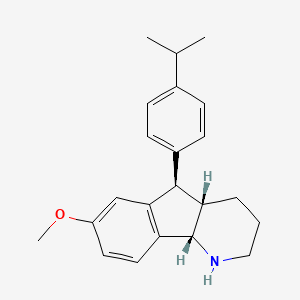
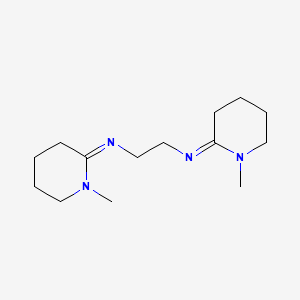
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
